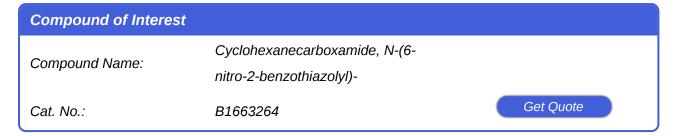


Unraveling N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is a synthetic compound that has emerged from research at the intersection of cancer and aging. Initially identified within a patent for therapeutic agents, this molecule is noted for its potential as a senolytic agent and a Bcl-2 inhibitor. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to this compound, presenting it as a molecule of interest for further investigation in the fields of oncology and geroscience.

Introduction: The Emergence of a Dual-Action Compound

N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide (molecular formula: C₁₄H₁₅N₃O₃S) is a small molecule belonging to the benzothiazole class of compounds. Its significance in the scientific community stems from its patented potential as a therapeutic agent with dual activities: the selective elimination of senescent cells (senolysis) and the inhibition of the antiapoptotic protein Bcl-2.



The discovery of this compound is situated within the broader context of two critical areas of modern drug development: the targeting of cellular senescence to combat age-related diseases and the inhibition of survival proteins in cancer cells. The timeline for the discovery of senolytics began in the mid-2000s, with the first mechanism-based senolytic drugs being developed based on the understanding of senescent cell anti-apoptotic pathways (SCAPs).[1] Concurrently, the field of oncology has seen significant advances in targeting the Bcl-2 family of proteins, which are often overexpressed in cancer cells, enabling their survival. The development of Bcl-2 inhibitors has been a multi-decade endeavor, culminating in clinically approved drugs.[2][3] N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide represents a convergence of these two fields.

Discovery and History

The primary public record of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide is its inclusion in US Patent 9,126,941 B2. This patent discloses a series of compounds, including the subject molecule, for the treatment of hyperproliferative disorders, with a particular focus on hormone-refractory prostate cancer. While the patent does not detail a specific "discovery story" for this individual compound, it situates its creation within a program aimed at identifying novel therapeutic agents.

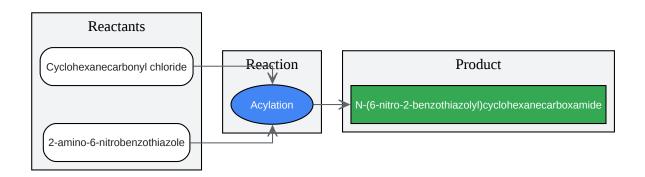
The invention described in the patent focuses on compounds that can modulate cellular processes to induce cell death, particularly in cancer cells. The inclusion of the nitrobenzothiazole moiety is a common strategy in medicinal chemistry, as this functional group is known to impart a range of biological activities.

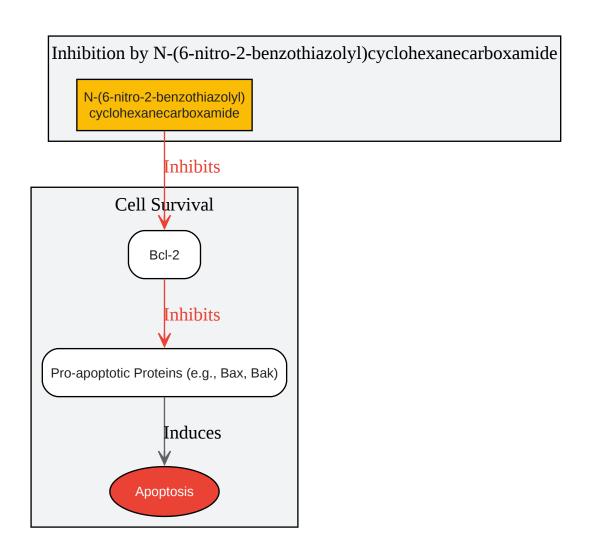
Chemical Synthesis

The synthesis of N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide, as inferred from standard organic chemistry principles and general methods for amide bond formation, would likely involve the coupling of two key intermediates: 2-amino-6-nitrobenzothiazole and cyclohexanecarbonyl chloride (or a related activated form of cyclohexanecarboxylic acid).

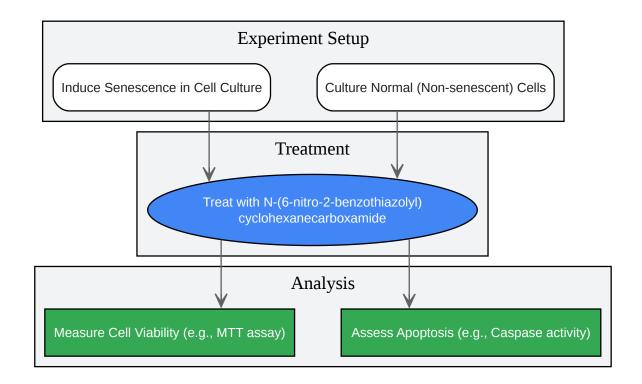
Hypothesized Synthetic Pathway:











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- To cite this document: BenchChem. [Unraveling N-(6-nitro-2-benzothiazolyl)cyclohexanecarboxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663264#discovery-and-history-of-n-6-nitro-2-benzothiazolyl-cyclohexanecarboxamide]



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